molecular formula C9H9NO3 B1435489 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde CAS No. 1803588-33-1

2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde

Cat. No. B1435489
CAS RN: 1803588-33-1
M. Wt: 179.17 g/mol
InChI Key: IUSGGEGOYWZKPE-UHFFFAOYSA-N
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Description

2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde (OPPC) is a synthetic compound that belongs to a class of molecules known as pyrano-pyridine derivatives. It has been used in various scientific research applications, including in the field of medicinal chemistry, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts, incorporating organocatalysts, metal catalysts, ionic liquids, and nanocatalysts, are crucial for synthesizing pyranopyrimidine scaffolds, including 5H-pyrano[2,3-d]pyrimidine. These compounds have broad synthetic applications and bioavailability, making them key precursors in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Bioactive Heterocyclic Compound Chemistry

Heterocyclic compounds like coumarins and their derivatives, including 3-hydroxycoumarin, are significant due to their diverse chemical, photochemical, and biological properties. These compounds are utilized as starting materials or precursors in various industries, such as pharmaceuticals, perfumery, and agrochemicals, highlighting their importance in synthetic organic chemistry and applications in biology (Yoda, 2020).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, synthesized from various organic compounds, play a vital role in metal complexes formation, catalysts design, asymmetric catalysis, and synthesis. They hold significant therapeutic potential, demonstrating potent anticancer, antibacterial, and anti-inflammatory activities. Their versatility in chemistry and biology underscores their potential in advanced chemistry and drug development investigations (Li et al., 2019).

Organic Chemosensors for Metal Ion Detection

Organic compounds, including those containing heteroatoms like sulfur, nitrogen, and oxygen, serve as ligands in coordination chemistry and are used as chemosensors for detecting various metal ions. These chemosensors, based on functional groups such as Schiff bases, thiourea, pyridine, and rhodamine, are crucial for the fluorimetric and colorimetric detection of metal ions in environmental, agricultural, and biological samples. This highlights the importance of organic compounds in developing sensitive and selective detection methods for metal ions (Alharbi, 2022).

properties

IUPAC Name

2-oxo-1,5,7,8-tetrahydropyrano[4,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-4-6-3-7-5-13-2-1-8(7)10-9(6)12/h3-4H,1-2,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSGGEGOYWZKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NC(=O)C(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde
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2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde
Reactant of Route 3
2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde
Reactant of Route 4
2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde
Reactant of Route 5
2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde
Reactant of Route 6
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2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde

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